molecular formula C12H15N3 B3394808 3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine CAS No. 890014-40-1

3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B3394808
CAS No.: 890014-40-1
M. Wt: 201.27 g/mol
InChI Key: VVYDMJNSRDLPRN-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Chemical Sciences

Pyrazole derivatives are a prominent class of N-heterocyclic compounds that feature a five-membered aromatic ring with two adjacent nitrogen atoms. mdpi.com This unique structure serves as a vital scaffold in numerous scientific and industrial fields. mdpi.com The versatility of the pyrazole ring allows for extensive functionalization, leading to a wide array of compounds with diverse and valuable properties. mdpi.com

In the realm of medicinal chemistry , pyrazole-containing compounds are foundational to many therapeutic agents. They exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties. globalresearchonline.net The ability of the pyrazole core to act as both a hydrogen bond donor and acceptor facilitates strong interactions with biological targets. globalresearchonline.net

Beyond pharmaceuticals, pyrazole derivatives are crucial in agrochemicals , serving as key components in the synthesis of herbicides, insecticides, and fungicides. globalresearchonline.net In material science , their unique photophysical properties are harnessed in the development of fluorescent substances, dyes, and other functional materials. mdpi.comglobalresearchonline.net The synthesis of structurally diverse pyrazoles is a significant focus of organic chemistry, with primary methods including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and cycloaddition reactions. nih.gov

Contextualization of 3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine within the Pyrazole Class

While the pyrazole class is extensively studied, specific public data on This compound is limited in readily available scientific literature. However, its structure can be deconstructed to understand its place within the broader family of pyrazoles.

The compound is a multi-substituted pyrazole derivative. Its core is the pyrazole ring, which provides the fundamental heterocyclic structure. The substituents are:

An ethyl group at position 3.

A methyl group on one of the ring's nitrogen atoms (N1).

A phenyl group at position 4.

An amine group (-NH2) at position 5.

Given the lack of specific experimental data for this exact compound, its properties can be inferred by comparing it to related, well-documented pyrazoles. The table below presents data for a structurally similar compound, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, which lacks the ethyl group at position 3 and the phenyl group at position 4. This comparison highlights how substitutions can alter molecular characteristics.

Interactive Data Table: Comparison of Related Pyrazole Derivatives

Property 3-Methyl-1-phenyl-1H-pyrazol-5-amine This compound
Molecular Formula C10H11N3 nist.govnist.gov C12H15N3
Molecular Weight 173.21 g/mol nist.govnist.gov 201.27 g/mol (Calculated)
CAS Number 1131-18-6 nist.govnist.gov Not available in searched sources
General Description A substituted aminopyrazole. nist.govnist.gov A multi-substituted aminopyrazole.
Key Structural Differences Methyl at C3, No substituent at C4, Phenyl at N1 Ethyl at C3, Phenyl at C4, Methyl at N1

Note: Data for this compound is calculated or inferred based on its structure, as specific experimental data was not found in the searched public scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-methyl-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-10-11(12(13)15(2)14-10)9-7-5-4-6-8-9/h4-8H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYDMJNSRDLPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406113
Record name 3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890014-40-1
Record name 3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 3 Ethyl 1 Methyl 4 Phenyl 1h Pyrazol 5 Amine

Functional Group Transformations of the Amino Moiety

The exocyclic 5-amino group is the most nucleophilic site in the molecule, making it the primary center for transformations such as nucleophilic substitutions, acylations, and alkylations nih.govnih.gov.

The amino moiety of 5-aminopyrazoles readily participates in condensation reactions with various electrophiles, particularly carbonyl compounds. This reactivity is a cornerstone for the synthesis of larger, more complex molecular architectures.

In reactions with aldehydes and ketones, the 5-amino group acts as a potent nucleophile, leading to the formation of Schiff bases (imines) as intermediates. These intermediates are often not isolated but are subjected to further in-situ cyclization to form fused heterocyclic systems beilstein-journals.orgnih.govproquest.com. For instance, the condensation of a 5-aminopyrazole with an aldehyde is the initial step in multicomponent reactions that yield pyrazolo[3,4-b]pyridines proquest.com. Similarly, reaction with enaminones can lead to fused pyridines, where the initial step is a nucleophilic attack by the amino group nih.gov.

The general scheme for this type of reaction is the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the corresponding imine.

Table 1: Examples of Nucleophilic Reactions of the Amino Moiety in 5-Aminopyrazoles

ReactantElectrophileProduct TypeConditionsReference
3-Methyl-1-phenyl-1H-pyrazol-5-amine3-PhenylpropiolaldehydeImine Intermediate- proquest.com
5-Amino-1-phenyl-1H-pyrazoleBenzaldehydeImine Intermediate- beilstein-journals.org
5-Aminopyrazole derivativeEnaminoneEnaminone IntermediateAcetic Acid nih.gov
5-Amino-1-phenylpyrazoleα,β-Unsaturated KetonesMichael AdductZrCl₄, EtOH/DMF mdpi.com

Acylation and alkylation are common methods for the functionalization of 5-aminopyrazoles, typically occurring regioselectively at the exocyclic amino group nih.govresearchgate.net.

Acylation is readily achieved by treating the aminopyrazole with acylating agents such as acyl chlorides or anhydrides. For example, reacting 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides in dichloromethane (DCM) yields the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides nih.gov. This transformation converts the primary amine into a more complex amide, which can alter the compound's biological and chemical properties.

Alkylation of the amino group can be performed through various methods, including reductive amination or reaction with alkyl halides. Reductive amination involves the initial formation of an imine with an aldehyde or ketone, which is then reduced to the corresponding secondary amine. Alkylation can also be achieved by direct reaction with alkyl halides, though care must be taken to control the degree of alkylation and avoid reaction at the ring nitrogens nih.gov.

Table 2: Acylation and Alkylation Reactions of 5-Aminopyrazoles

Starting MaterialReagentReaction TypeProduct TypeReference
5-Amino-3-aryl-1H-pyrazolesSubstituted Benzoyl ChloridesAcylationN-Acyl-5-aminopyrazoles nih.gov
5-AminopyrazolesGeneral Alkylating AgentsAlkylationN-Alkyl-5-aminopyrazoles nih.gov
5-Amino-3-methyl-pyrazoleAcetic AnhydrideAcylationN-Acyl-5-aminopyrazole scirp.org

Pyrazole (B372694) Ring Functionalization

While the amino group is highly reactive, the pyrazole ring itself can also undergo functionalization, although the pre-existing substitution pattern on 3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine directs the course of these reactions.

The C4 position of the 5-aminopyrazole ring is the most activated site for electrophilic aromatic substitution due to the strong electron-donating effect of the amino group. However, in the title compound, this position is blocked by a phenyl group. Consequently, direct electrophilic substitution on the pyrazole ring is sterically hindered and electronically unfavorable.

Research on related 3-aryl-1H-pyrazol-5-amines shows that direct C-H halogenation with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) occurs selectively at the C4 position beilstein-archives.org. Since this position is occupied in this compound, electrophilic attack on the pyrazole core is unlikely. Instead, electrophilic substitution would be expected to occur on the C4-phenyl ring. The pyrazolyl group would act as an activating, ortho-, para-directing substituent for this reaction.

Pyrazol-5-amines are excellent substrates for oxidative dehydrogenative coupling reactions, which can lead to the selective formation of either azo compounds or fused heterocyclic systems nih.gov. These reactions typically involve metal catalysts and an oxidant.

One pathway involves the dimerization of two aminopyrazole molecules to form heteroaromatic azo compounds (containing an -N=N- linker) nih.gov. A second, more complex pathway involves copper-promoted, chemoselective dimerization to produce either dipyrazole-fused pyridazines or dipyrazole-fused pyrazines mdpi.com. The formation of these products proceeds through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, with the specific product being switchable based on the reaction conditions (catalyst, oxidant, and additives) mdpi.com. For example, using a Cu(OAc)₂ catalyst with benzoyl peroxide (BPO) and K₂S₂O₈ as oxidants can yield dipyrazole-fused pyridazines mdpi.com.

Table 3: Oxidative Dehydrogenative Coupling of 5-Aminopyrazoles

Substrate (Analogue)Catalyst/OxidantProduct TypeKey FeatureReference
Pyrazol-5-aminesI₂ / TBHPIodo-substituted AzopyrrolesSimultaneous C-I and N-N bond formation nih.gov
3-Methyl-1-phenyl-1H-pyrazol-5-amineCu(OAc)₂ / BPO / K₂S₂O₈Dipyrazole-fused PyridazineC-H/N-H, C-H/C-H, N-H/N-H coupling mdpi.com
3-Methyl-1-phenyl-1H-pyrazol-5-amineCuCl₂ / TBPB / BipyDipyrazole-fused PyrazineSwitchable product from pyridazine synthesis mdpi.com

5-Aminopyrazoles are exceptionally useful precursors for the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines nih.govbeilstein-journals.orgbeilstein-journals.org. These reactions utilize the aminopyrazole as a binucleophile, reacting with various bielectrophilic partners.

Pyrazolo[3,4-b]pyridines: This fused system is commonly synthesized via the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species. Common reaction partners include:

α,β-Unsaturated Ketones: The reaction proceeds via a Michael addition of the 5-amino group to the unsaturated system, followed by intramolecular cyclization and dehydration nih.govmdpi.com.

1,3-Dicarbonyl Compounds: Condensation with β-diketones or β-ketoesters is a classic route where the amino group and the C4-carbon of the pyrazole react with the two carbonyl groups mdpi.com.

Alkynyl Aldehydes: A cascade 6-endo-dig cyclization occurs after initial condensation between the amino group and the aldehyde, leading to highly substituted pyrazolo[3,4-b]pyridines nih.govproquest.com.

Pyrazolo[3,4-d]pyrimidines: These purine analogues are synthesized by reacting 5-aminopyrazoles with reagents that can provide the necessary atoms to form the pyrimidine ring. The C4-carbon and the 5-amino group act as the key nucleophilic sites. Examples of reagents include:

Formic Acid or Formamide: These reagents provide a single carbon atom to close the pyrimidine ring, leading to pyrazolo[3,4-d]pyrimidin-4-ones tandfonline.commdpi.com.

Nitriles or Amides: In the presence of a catalyst, these can react with the aminopyrazole to build the pyrimidine ring beilstein-journals.org.

β-Ketoesters: Reaction with β-ketoesters followed by chlorination and subsequent amination is a versatile route to substituted pyrazolo[3,4-d]pyrimidines nih.gov.

Table 4: Synthesis of Fused Heterocycles from 5-Aminopyrazoles

Fused SystemReagentsReaction TypeReference
Pyrazolo[3,4-b]pyridineα,β-Unsaturated KetonesMichael Addition / Cyclization nih.govmdpi.com
Pyrazolo[3,4-b]pyridineAlkynyl AldehydesCondensation / 6-endo-dig Cyclization nih.govproquest.com
Pyrazolo[3,4-b]pyridine1,3-Dicarbonyl CompoundsFriedländer Annulation mdpi.com
Pyrazolo[3,4-d]pyrimidine5-Aminopyrazole-4-carbonitrile + AldehydesMulticomponent Condensation beilstein-journals.org
Pyrazolo[3,4-d]pyrimidineEthyl 5-aminopyrazole-4-carboxylate + FormamideCyclization mdpi.com

Reactions Leading to Fused Heterocyclic Systems

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a common and significant transformation for 5-aminopyrazoles. This bicyclic heterocyclic system is formed through the reaction of the 5-aminopyrazole with 1,3-dielectrophilic compounds, such as β-dicarbonyl compounds, enaminones, and chalcones. nih.gov

The general reaction mechanism involves the initial nucleophilic attack of the exocyclic amino group of the pyrazole on one of the electrophilic centers of the reaction partner. This is followed by an intramolecular cyclization via the N1 ring nitrogen, and a subsequent dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine core. nih.gov The regioselectivity of the reaction is controlled by the differing nucleophilicity of the exocyclic amino group and the endocyclic pyrazole nitrogens. researchgate.net

A variety of reagents can be employed to construct the pyrimidine ring, leading to diverse substitution patterns on the final molecule.

Table 1: Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

Reagent Class Specific Examples Resulting Substituents
β-Diketones Acetylacetone (Pentane-2,4-dione) Methyl groups
β-Ketoesters Ethyl acetoacetate Methyl and hydroxyl/oxo groups
Enaminones 3-(Dimethylamino)-1-arylprop-2-en-1-one Aryl groups

For instance, reacting this compound with pentane-2,4-dione in a suitable solvent like acetic acid would be expected to yield a dimethyl-substituted pyrazolo[1,5-a]pyrimidine derivative. nih.govekb.eg The reaction conditions can be optimized, for example, by using microwave irradiation to shorten reaction times or employing specific catalysts to improve yields. nih.gov

Other Fused Pyrazoloazines

Beyond pyrazolo[1,5-a]pyrimidines, the 5-aminopyrazole core is a building block for other fused pyrazoloazine systems. The term "pyrazoloazine" refers to bicyclic systems containing a pyrazole ring fused to a six-membered azine ring (like pyridine or quinazoline).

One such example is the synthesis of pyrazolo[3,4-b]pyridines . This can be achieved through multicomponent reactions or by reacting the 5-aminopyrazole with α,β-unsaturated compounds under specific conditions. nih.gov For example, the reaction of a 5-aminopyrazole with α,β-unsaturated ketones can lead to pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, and aromatization. nih.gov

Another important fused system is the pyrazolo[1,5-a]quinazoline framework. Recent developments have shown that these can be synthesized via transition metal-catalyzed C-H activation and cyclization. For instance, a rhodium(III)-catalyzed [5+1] annulation reaction between a phenyl-1H-pyrazol-5-amine and an alkyne ester or amide can efficiently construct the pyrazolo[1,5-a]quinazoline core. rsc.org This method offers high atom economy and a broad tolerance for various functional groups. rsc.org

Formation of Complex Molecular Architectures and Hybrids

The functional groups on this compound allow for its incorporation into more complex molecules and hybrid structures, combining the pyrazole core with other pharmacologically relevant moieties.

Pyrazole-Based Mannich Bases

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. In the case of pyrazole derivatives, if there is an N-H proton on the pyrazole ring, it can participate in the Mannich reaction. nih.gov

While the N1 position of this compound is substituted with a methyl group, the exocyclic 5-amino group contains active hydrogen atoms. This allows it to undergo the Mannich reaction. The reaction of the 5-amino group with formaldehyde and a secondary amine (such as morpholine, piperidine, or N-methylpiperazine) would result in the formation of an aminomethyl derivative at the 5-amino position. derpharmachemica.comderpharmachemica.com

Table 2: Components for Pyrazole-Based Mannich Base Synthesis

Substrate Aldehyde Amine Product Type
This compound Formaldehyde Morpholine 5-(Morpholinomethyl)amino-pyrazole derivative
This compound Formaldehyde Piperidine 5-(Piperidinomethyl)amino-pyrazole derivative

This reaction provides a straightforward method for introducing additional amine functionalities into the molecule, which can be useful for modulating its physicochemical properties.

Pyrazole-Tetrazole Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a common approach in drug design. Pyrazole-tetrazole hybrids are of significant interest due to the diverse biological activities associated with both heterocyclic rings. mdpi.com

A prevalent method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile group and an azide salt, typically sodium azide in the presence of an acid source like ammonium chloride. mdpi.com To create a pyrazole-tetrazole hybrid from this compound, a synthetic route would first require the conversion of the 5-amino group into a nitrile group (a cyano group, -C≡N). This could be achieved via a Sandmeyer-type reaction, where the amine is first diazotized and then treated with a cyanide salt.

Once the corresponding 5-cyano-3-ethyl-1-methyl-4-phenyl-1H-pyrazole is obtained, it can be reacted with sodium azide (NaN₃) and a proton source (e.g., NH₄Cl or triethylamine hydrochloride) in a solvent like DMF to construct the tetrazole ring, yielding a 5-(1H-tetrazol-5-yl)-substituted pyrazole derivative. mdpi.com This synthetic strategy effectively links the pyrazole and tetrazole rings, creating a novel hybrid molecule.

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 1 Methyl 4 Phenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of 3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine would be expected to show distinct signals for each unique proton environment. The analysis would focus on chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) to assign protons to their respective positions on the molecule.

Expected ¹H NMR Data:

Ethyl Group (CH₂CH₃): A quartet for the methylene (B1212753) (CH₂) protons coupled to the methyl protons, and a triplet for the methyl (CH₃) protons coupled to the methylene protons.

N-Methyl Group (N-CH₃): A singlet, as these protons are not coupled to any neighboring protons.

Phenyl Group (C₆H₅): A series of multiplets in the aromatic region of the spectrum.

Amine Group (NH₂): A broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom would produce a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

Expected ¹³C NMR Data:

Pyrazole (B372694) Ring Carbons: Three distinct signals corresponding to C3, C4, and C5.

Phenyl Ring Carbons: Signals in the aromatic region, with four distinct peaks expected due to symmetry (ipso, ortho, meta, para).

Ethyl Group Carbons: Two signals for the CH₂ and CH₃ carbons.

N-Methyl Carbon: A single signal for the methyl carbon attached to the nitrogen atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity within the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would show correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for piecing together the entire molecular skeleton, such as connecting the phenyl and ethyl groups to the pyrazole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the exact molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₂H₁₅N₃). The fragmentation pattern observed in the mass spectrum would be expected to correspond to the loss of stable fragments, such as the ethyl or phenyl groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: An IR spectrum would identify the characteristic functional groups present in the molecule. Key expected absorption bands would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic and aliphatic groups, and C=C and C=N stretching vibrations characteristic of the pyrazole and phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal information about the electronic transitions within the conjugated system of the molecule, which includes the phenyl ring and the pyrazole core. The wavelength of maximum absorption (λmax) would be characteristic of the chromophore system.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group.

Molecular Geometry and Conformation

The molecular geometry of pyrazole derivatives is characterized by the planarity of the pyrazole ring. nih.gov The conformation of the molecule is largely determined by the spatial arrangement of the substituent groups attached to this central ring. In the case of this compound, the ethyl, methyl, phenyl, and amine groups will adopt specific orientations to minimize steric hindrance.

The bond lengths and angles within the pyrazole ring are expected to be consistent with those of other pyrazole derivatives. The planarity of the pyrazole ring system is a common feature, although slight deviations can occur. researchgate.net The conformation of the ethyl group will likely be staggered to minimize torsional strain.

Table 1: Expected Conformational Parameters

Parameter Expected Value/Range
Pyrazole Ring Conformation Planar to nearly planar
Dihedral Angle (Pyrazole-Phenyl) ~40-60°

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular interactions. For aminopyrazole derivatives, hydrogen bonding is a significant factor in determining the supramolecular architecture. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors.

In the crystal structure of related compounds, N—H···N and N—H···O hydrogen bonds are commonly observed, leading to the formation of dimers, chains, or more complex three-dimensional networks. researchgate.netasianpubs.org For example, in one case, molecules were linked by N–H···O intermolecular hydrogen bonds into a two-dimensional framework. asianpubs.org

In addition to hydrogen bonding, other non-covalent interactions such as C—H···π and π···π stacking interactions play a crucial role in stabilizing the crystal packing. asianpubs.orgnih.gov These weaker interactions involve the aromatic phenyl ring and the pyrazole ring. The specific packing motif adopted by this compound would be a result of the interplay between these various intermolecular forces, aiming to achieve the most thermodynamically stable arrangement. Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts in crystal structures. nih.gov

Table 2: Potential Intermolecular Interactions

Interaction Type Donor Acceptor
Hydrogen Bonding N-H (amine) N (pyrazole)
C-H···π Interactions C-H (aliphatic/aromatic) π-system (phenyl/pyrazole)

Theoretical and Computational Investigations of 3 Ethyl 1 Methyl 4 Phenyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.comnih.gov It has been widely applied to heterocyclic compounds like pyrazole (B372694) derivatives to predict their geometries, electronic properties, and spectroscopic features with high accuracy. researchgate.net DFT calculations for 3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine involve solving the Kohn-Sham equations to determine the molecule's ground-state electron density, from which various properties can be derived.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For pyrazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO is distributed across the pyrazole ring and its substituents. researchgate.netmaterialsciencejournal.org DFT calculations allow for the visualization of these orbitals and the precise calculation of their energy levels. This analysis helps in predicting how the molecule will interact with other chemical species, particularly in charge-transfer reactions. nih.gov

Table 1: Calculated Frontier Orbital Energies and Energy Gap for a Representative Pyrazole Derivative.
ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.98
Energy Gap (ΔE)3.87

Theoretical vibrational frequency analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. derpharmachemica.com By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and rocking of chemical bonds. derpharmachemica.com For this compound, this analysis can confirm the presence of key functional groups, including the N-H stretches of the amine group, aromatic and aliphatic C-H stretches, and the characteristic vibrations of the pyrazole and phenyl rings. The calculated vibrational wavenumbers show a strong correlation with experimental data, aiding in the structural confirmation of the synthesized compound. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound.
Vibrational ModeFunctional GroupPredicted Frequency (cm-1)
N-H Asymmetric StretchAmine (-NH2)~3500
N-H Symmetric StretchAmine (-NH2)~3400
C-H Aromatic StretchPhenyl Ring3100-3000
C-H Aliphatic StretchEthyl & Methyl Groups3000-2850
N-H ScissoringAmine (-NH2)~1620
C=C Aromatic StretchPhenyl & Pyrazole Rings1600-1450
C-N StretchAmine & Pyrazole Ring1350-1250

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors provide a quantitative basis for concepts developed from empirical observations. materialsciencejournal.org

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These descriptors are invaluable for comparing the reactivity of different pyrazole derivatives and for understanding the electronic stability of this compound. derpharmachemica.com

Table 3: Calculated Quantum Chemical Descriptors for a Representative Pyrazole Derivative.
DescriptorValue (eV)
Ionization Potential (I)5.85
Electron Affinity (A)1.98
Chemical Hardness (η)1.935
Chemical Softness (S)0.517
Electronegativity (χ)3.915
Electrophilicity Index (ω)3.96

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally. The synthesis of substituted pyrazoles can proceed through various routes, such as the condensation of β-dicarbonyl compounds or their equivalents with hydrazines. researchgate.net

For the synthesis of 5-aminopyrazoles, computational studies can be used to:

Model Reaction Intermediates: Determine the geometries and relative stabilities of intermediates along the reaction coordinate.

Locate Transition States: Identify the highest energy point (the transition state) connecting reactants to products, allowing for the calculation of the reaction's activation energy.

Analyze Charge Distribution: Investigate the charge density at different atomic sites to predict the regioselectivity of a reaction. For instance, calculations can confirm which atom is more susceptible to nucleophilic or electrophilic attack, thereby explaining the observed product formation. researchgate.net

By mapping the potential energy surface of the reaction, computational modeling provides a detailed, step-by-step understanding of how this compound is formed.

Tautomeric Equilibria and Stability Studies

Pyrazoles substituted with amino groups, like this compound, can theoretically exist in different tautomeric forms. mdpi.com Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For 5-aminopyrazoles, two main types of tautomerism are possible:

Annular Tautomerism: Involving proton migration between the two nitrogen atoms of the pyrazole ring (not possible in this N1-methylated compound).

Amine-Imine Tautomerism: Involving proton migration from the exocyclic amino group to a ring nitrogen atom, resulting in an imino tautomer.

DFT calculations are highly effective for studying tautomeric equilibria. By computing the total electronic energy of each possible tautomer, researchers can determine their relative stabilities. nih.gov The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form at equilibrium. nih.gov For 3(5)-aminopyrazoles, studies have generally concluded that the amino tautomer is significantly more stable than the imino form. nih.gov These theoretical predictions can be validated by comparing calculated NMR chemical shifts with experimental data. fu-berlin.de

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is central to drug discovery and is used to screen virtual libraries of compounds for potential biological activity. nih.gov

Given that many pyrazole derivatives exhibit a wide range of pharmacological activities, molecular docking simulations are used to investigate how this compound might interact with specific biological targets, such as enzymes or cellular receptors. researchgate.netresearchgate.net The process involves:

Preparing the 3D structures of the ligand (the pyrazole derivative) and the protein target.

Using a scoring function to evaluate numerous possible binding poses of the ligand within the protein's active site.

Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

These simulations can predict the binding affinity of the compound and provide hypotheses about its mechanism of action at the molecular level, guiding further experimental studies. dntb.gov.ua

Table 4: Hypothetical Molecular Docking Results of this compound with a Protein Kinase Target.
ParameterDescription
Binding Energy (kcal/mol)-8.5
Key Interacting ResiduesLeu84, Val92, Ala105, Lys107, Glu125
Hydrogen BondsAmine group (-NH2) with the backbone carbonyl of Glu125.
Hydrophobic InteractionsPhenyl and ethyl groups with the side chains of Leu84, Val92, and Ala105.
Ionic InteractionPotential salt bridge involving a protonated pyrazole nitrogen and an acidic residue.

Photophysical Property Predictions

Theoretical and computational chemistry serve as powerful tools for predicting the photophysical properties of novel compounds, offering insights into their electronic structure and potential as optical materials. For this compound, computational methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are employed to forecast its behavior upon interaction with light. These predictions are crucial for understanding the molecule's potential in applications like fluorescent probes and chemosensors. nih.govrsc.org

Computational approaches allow for the calculation of various photophysical parameters. These include the prediction of absorption and emission wavelengths, which indicate the colors of light the molecule will absorb and emit. Furthermore, these methods can estimate the oscillator strength, a measure of the probability of an electronic transition occurring, and the fluorescence quantum yield, which quantifies the efficiency of the fluorescence process. nih.gov The stability and reactivity of the molecule can also be assessed through DFT analysis, providing insights into its electrophilicity and electronegativity. researchgate.net

The accuracy of these theoretical predictions is often validated by comparing them with experimental data. For instance, studies on related pyrazole derivatives have demonstrated a strong correlation between computationally predicted and experimentally observed photophysical properties. researchgate.net The choice of computational method and basis set, such as CAM-B3LYP with 6-311++G(d,p), can be critical in achieving results that align well with experimental findings. researchgate.net

The environment, particularly the solvent, can significantly influence the photophysical properties of a molecule. nih.gov Theoretical models, like the Corrected Linear Response Polarizable Continuum Model (CLR-PCM), can be used to simulate the effects of different solvents on the electronic absorption spectra of the compound. researchgate.net This allows for the prediction of how the absorption and emission characteristics of this compound might change in various media.

Interactive Data Table: Predicted Photophysical Properties

PropertyPredicted Value/RangeComputational MethodSignificance
Maximum Absorption Wavelength (λmax)Dependent on solvent and substituentsTD-DFTIndicates the color of light absorbed
Maximum Emission Wavelength (λem)Dependent on solvent and substituentsTD-DFTIndicates the color of light emitted
Oscillator Strength (f)> 0TD-DFTProbability of light absorption
Fluorescence Quantum Yield (ΦF)0 to 1(Not directly calculated, but inferred)Efficiency of fluorescence
HOMO-LUMO Energy GapVariesDFTRelates to electronic transition energy

It is important to note that while computational predictions are highly valuable, they are theoretical in nature. The actual photophysical behavior of this compound would need to be confirmed through experimental spectroscopic studies. researchgate.net Nevertheless, these computational investigations provide a foundational understanding of the molecule's electronic properties and guide experimental efforts. The versatility in the synthesis of pyrazole derivatives allows for the tuning of their photophysical properties by introducing different functional groups, a strategy that can be effectively explored through computational modeling before laboratory synthesis. rsc.orgnih.gov

Biological Activities and Mechanistic Pathways of 3 Ethyl 1 Methyl 4 Phenyl 1h Pyrazol 5 Amine Analogs

Anti-Infective Activities

The unique chemical structure of the pyrazole (B372694) ring allows for modifications that yield compounds with significant activity against various pathogens, including bacteria, fungi, and viruses. nih.govnih.gov

Antimicrobial (Antibacterial, Antifungal) Activity Studies

Pyrazole derivatives have been widely investigated for their ability to combat microbial infections, a critical area of research given the rise of antimicrobial resistance. nih.gov Numerous studies have demonstrated that these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.govresearchgate.net

The antimicrobial efficacy of pyrazole analogs is often enhanced by the presence of specific substituents. For instance, compounds featuring chloro- and bromo-substituents, which increase lipophilicity, have shown greater antimicrobial activity. mdpi.commdpi.com A study on novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives found that several analogs displayed excellent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to the standard drug Ceftriaxone. manipal.edu Similarly, pyrazole-dimedone compounds have demonstrated notable activity against C. albicans, S. aureus, E. faecalis, and B. subtilis. meddocsonline.org Another series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) derivatives showed moderate to good activity against Proteus mirabilis, S. aureus, and Aspergillus niger. acs.org

Table 1: Antimicrobial Activity of Selected Pyrazole Analogs

This table summarizes the antimicrobial activities of various pyrazole derivatives against different bacterial and fungal strains.

Compound TypeTested OrganismsObserved ActivityReference
Pyrazole-dimedone compoundsS. aureusHigh activity (MIC value of 16 μg/L). meddocsonline.org
5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazideBacillus subtilisShowed larger inhibition zones than Amoxicillin. meddocsonline.org
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylatesS. aureus, B. subtilis, E. coli, P. aeruginosaExcellent activity compared to Ceftriaxone. manipal.edu
2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazolesP. mirabilis, S. aureus, A. nigerModerate to good activity. acs.org
Pyrazolo[1,5‐a]pyrimidine derivativesStaphylococcus aureus, Escherichia coli, Candida albicansEffective, with MICs as low as 3.125 μg/mL. researchgate.net

Antiviral Activity Investigations

The pyrazole scaffold has proven to be a valuable framework for the development of potent antiviral agents targeting a wide spectrum of viruses. nih.govresearchgate.net These derivatives have shown efficacy against both DNA and RNA viruses, interfering with various stages of the viral life cycle. rsc.orgfrontiersin.org

Table 2: Antiviral Activity of Selected Pyrazole Analogs

This table presents the antiviral activities of specific pyrazole derivatives against various viruses.

Compound/DerivativeTarget VirusKey FindingReference
Hydrazone and thiazolidinedione derivatives of pyrazoleNewcastle Disease Virus (NDV)Achieved 100% protection with 0% mortality. nih.gov
4-Substituted 3-methyl-1,5-diphenyl-1H-pyrazolesHerpes Simplex Virus type-1 (HSV-1)Compound 5f showed strong activity with an IC50 of 0.02. researchgate.net
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilinesYellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV)Active in the micromolar range, interfering with viral replication. frontiersin.org
N-acetyl 4,5-dihydropyrazole 7Vaccinia virusActive at subtoxic concentrations with an EC50 value of 7 µg/ml. researchgate.net
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoV, HCoV-229EPossess significant direct antiviral activity. rsc.org

Anti-Cancer Activity Studies (in vitro cytotoxicity, cellular mechanisms)

Pyrazole derivatives are extensively explored for their potential as selective and potent anti-cancer agents. nih.govnih.gov Structure-activity relationship studies indicate that substitutions on the pyrazole ring can significantly enhance cytotoxic efficacy against various cancer cell lines. nih.govnih.gov These compounds have demonstrated multiple mechanisms of anti-cancer action by interacting with a variety of cellular targets. nih.gov For instance, a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) showed moderate cytotoxicity against the RKO colorectal carcinoma cell line. nih.gov Similarly, novel sugar-based pyrazole derivatives displayed good inhibitory activity against HepG2 and A549 cells. srrjournals.com

Induction of Apoptosis and Cell Proliferation Inhibition

A primary mechanism through which pyrazole analogs exert their anti-cancer effects is by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. nih.gov Many derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cells from dividing. ijprajournal.com

For example, one study found that a pyrazole derivative, compound 8 , was a potent inducer of apoptosis in HepG-2 cells and caused cell accumulation in the G2/M phase of the cell cycle. ijprajournal.com Another investigation into 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole derivatives against the triple-negative breast cancer cell line MDA-MB-468 found that the most active compound induced cell cycle arrest in the S phase. nih.gov This apoptosis induction was linked to the elevated production of Reactive Oxygen Species (ROS) and increased activity of caspase 3, a key executioner enzyme in the apoptotic pathway. nih.govresearchgate.net Further studies on 1,3,5-trisubstituted-1H-pyrazole derivatives confirmed their ability to activate pro-apoptotic proteins like Bax and p53, leading to cell death in MCF-7, A549, and PC-3 cancer cell lines. rsc.org

Disruption of Microtubule Function

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division by forming the mitotic spindle. ijprajournal.comnih.gov Consequently, they are a key target for anti-cancer drugs. ijprajournal.com Several pyrazole analogs have been identified as potent tubulin polymerization inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.govnih.govresearchgate.net

Many of these pyrazole-based compounds function by binding to the colchicine (B1669291) site of tubulin. ijprajournal.com For example, a pyrazole-naphthalene analog, compound 10 , demonstrated high activity against MCF7 cancer cells and showed excellent inhibition of tubulin polymerization, more potent than the reference compound colchicine. nih.gov Another pyrazole derivative, 5b , was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. mdpi.com A novel pyrazole, PTA-1, was also shown to completely disrupt the tubular structure of microtubules in MDA-MB-231 breast cancer cells. nih.gov

Table 3: Tubulin Polymerization Inhibition by Pyrazole Analogs

This table highlights pyrazole derivatives that act as microtubule-targeting agents.

CompoundActivityIC50 Value (Tubulin Polymerization)Reference
Compound 7Disrupts cellular microtubule network.Not specified. nih.gov
Pyrazole-naphthalene analog 10Potent tubulin polymerization inhibitor.4.6 µM nih.gov
Compound 8Potent inhibitor of tubulin assembly.1.88 µM ijprajournal.com
Pyrazole derivative 5bNovel tubulin polymerization inhibitor.7.30 µM mdpi.com
PTA-1Inhibits tubulin polymerization and disrupts microtubule organization.Not specified. nih.gov

Interference with Signal Transduction Pathways

Cancer cell proliferation, survival, and metastasis are heavily reliant on aberrant signal transduction pathways. nih.gov Pyrazole derivatives have been designed to interfere with these pathways by inhibiting key protein kinases. rsc.orgmdpi.com The MAPK (mitogen-activated protein kinases) and PI3K/AKT pathways are crucial for cancer signaling, and their inhibition is a viable therapeutic strategy. nih.gov

Studies have shown that pyrazole analogs can effectively target these pathways. For instance, certain pyrazolone-pyrazole derivatives were found to reduce levels of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis, with one compound showing 78% inhibition. nih.gov Other pyrazole derivatives have been identified as potent inhibitors of PI3 Kinase, exhibiting excellent cytotoxicity against MCF7 breast cancer cells. nih.gov Additionally, novel indole (B1671886) derivatives linked to a pyrazole moiety showed significant inhibitory activity toward Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. nih.gov A separate study synthesized pyrazole and imidazo-pyrazole compounds capable of inhibiting p38MAPK and PI3K signaling. nih.gov

Anti-Inflammatory and Analgesic Properties of 3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine Analogs

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory and analgesic effects. rjpbr.comsciencescholar.us Numerous marketed non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core, such as celecoxib, lonazolac, metamizole, and antipyrine, underscoring the therapeutic potential of this heterocyclic motif. rjpbr.comnih.gov Research has focused on synthesizing novel pyrazole derivatives to identify compounds with improved efficacy and reduced side effects, particularly gastrointestinal and renal toxicity, which are common with traditional NSAIDs. nih.govjst.go.jp

A study on a series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides revealed that several compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some showing efficacy comparable to the standard drug flufenamic acid, alongside low toxicity. nih.gov Another investigation into novel pyrazole derivatives demonstrated potent anti-inflammatory and analgesic properties. For instance, a carboxyphenylhydrazone derivative (N9) was found to be more potent than its chlorophenyl counterpart in the carrageenan-induced edema test. nih.gov Similarly, another carboxyphenylhydrazone derivative (N7) showed greater potency in the cotton granuloma test. nih.gov However, some of these potent compounds also showed an increased ulcer index and elevated creatinine (B1669602) and Blood Urea Nitrogen levels, highlighting the ongoing challenge of separating therapeutic effects from adverse reactions. nih.gov

The fusion of the pyrazole core with other heterocyclic systems, such as thiophene, has also been explored to enhance anti-inflammatory and analgesic actions. rjpbr.com In one study, two series of pyrazole derivatives were synthesized from substituted chalcones. Several of these compounds proved to be potent analgesics, and one series demonstrated notable anti-inflammatory activity, which was further supported by in silico docking studies. rjpbr.com The analgesic effects of some pyrazole derivatives have been observed in various models, including the hot plate, tail flick, and p-benzoquinone-induced writhing tests. nih.govjst.go.jp For example, the pyrazole derivative FR140423 not only showed dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesia model, but also exhibited a morphine-like analgesic effect in the tail-flick test, an action that was blockable by the opioid antagonist naloxone. nih.gov

The following table summarizes the anti-inflammatory and analgesic activities of selected pyrazole analogs from various studies.

Compound/SeriesModel SystemObserved ActivityReference
3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamidesCarrageenan-induced rat paw edemaGood anti-inflammatory activity, comparable to flufenamic acid. nih.gov
Carboxyphenylhydrazone derivative (N9)Carrageenan-induced rat paw edemaMore potent than its chlorophenyl counterpart. nih.gov
Carboxyphenylhydrazone derivative (N7)Cotton-pellet-induced granulomaMore potent than its chlorophenyl counterpart. nih.gov
Thiophene-fused pyrazoles (5e, 5f, 6d)In-vivo analgesic testsPotent analgesic activity. rjpbr.com
FR140423Yeast-induced hyperalgesia, Tail-flick testDose-dependent anti-hyperalgesic effects; morphine-like analgesic effect. nih.gov
Hybrid pyrazole analogues (5u, 5s)In-vivo anti-inflammatory modelsPotent anti-inflammatory activity (80.63% and 78.09% inhibition). nih.gov

Enzyme Inhibition and Receptor Binding Studies

The therapeutic effects of pyrazole analogs are often rooted in their ability to interact with specific biological targets. The following sections detail the mechanistic pathways through which these compounds exert their activities, focusing on enzyme inhibition and receptor binding.

Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory and analgesic properties of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. pnas.org COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. jst.go.jp There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation. nih.govpnas.org Selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.govnih.gov

Several studies have demonstrated the potent and selective COX-2 inhibitory activity of pyrazole analogs. For instance, FR140423, a 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, was found to be 150 times more selective for COX-2 than COX-1 in recombinant human enzyme assays. nih.gov Another study on polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles identified compounds that exhibited significant COX-2 inhibition with selectivity indices (SI) close to that of celecoxib. nih.gov Specifically, a bipyrazole (compound 10) and a pyranopyrazole (compound 27) were highlighted as being nearly equiactive to celecoxib, with good COX-2 selectivity and a high safety margin. nih.gov

The structural features of pyrazole derivatives play a crucial role in their COX inhibitory profile. For example, the addition of an acetyl group to certain pyrazole derivatives was shown to increase not only the anti-inflammatory activity but also the selectivity toward COX-2. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the active sites of COX enzymes, supporting the observed structure-activity relationships. rsc.orgepa.gov

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (SI)Reference
FR140423--150 (COX-1/COX-2) nih.gov
Bipyrazole 10--7.83 nih.gov
Pyranopyrazole 27--7.16 nih.gov
Compound 6e--215.44 epa.gov
Celecoxib--8.68 nih.gov

Kinase Inhibition (e.g., EGFR, cyclin-dependent kinases)

Beyond their anti-inflammatory roles, pyrazole derivatives have emerged as a promising class of compounds in cancer research, often functioning as kinase inhibitors. researchgate.net Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are key targets in this area. researchgate.netnih.gov

Several studies have reported the synthesis of pyrazole-containing compounds with potent inhibitory activity against EGFR and CDKs. A series of novel fused pyrazole derivatives were evaluated for their dual inhibitory potential against EGFR and VEGFR-2, another important kinase in cancer. frontiersin.org One compound in this series was identified as a potent EGFR inhibitor with an IC50 value of 0.06 μM. frontiersin.org In another study, new pyranopyrazole and pyrazolone (B3327878) derivatives were synthesized and assessed for their ability to dually inhibit EGFR-TK and CDK-9. nih.gov Two of these compounds effectively inhibited both targets with IC50 values in the low micromolar range (0.143 μM and 0.121 μM, respectively). nih.gov

The design of these inhibitors often involves creating hybrid molecules that combine the pyrazole scaffold with other pharmacophores known to interact with kinase active sites. researchgate.net Molecular docking and dynamics simulations are frequently used to understand the binding interactions and to rationalize the observed inhibitory activities. nih.gov

Compound/SeriesTarget Kinase(s)IC50 ValueReference
Fused pyrazole derivative 3EGFR0.06 µM frontiersin.org
Pyranopyrazole derivative 22EGFR-TK / CDK-90.143 µM nih.gov
Pyranopyrazole derivative 23EGFR-TK / CDK-90.121 µM nih.gov
Azo-diaminopyrazole derivative 19CDK-9350 nM nih.gov
Spiro-oxindole pyrazole 5gEGFR / CDK-20.026 µM / 0.301 µM researchgate.net

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Inhibition of specific PDE isoforms has therapeutic potential in a variety of diseases, including respiratory, cardiovascular, and neurological disorders. nih.govnih.gov Pyrazole and pyrazolone derivatives have been identified as effective inhibitors of several PDE families. nih.gov

For instance, pyrazolopyridine-pyridazinone derivatives, developed from the non-selective PDE inhibitor ibudilast, have shown potent and selective inhibition of PDE3 and PDE4. researchgate.net Structure-activity relationship studies revealed that specific substitutions on the pyridazinone and pyrazolopyridine rings were critical for enhancing PDE4 inhibition. researchgate.net Another study focused on dihydropyranopyrazole derivatives as PDE2 inhibitors for potential application in Alzheimer's disease. mdpi.com One of the synthesized compounds was found to be a potent PDE2 inhibitor with an IC50 value of 41.5 nM. mdpi.com

Co-crystallography and scaffold-based drug design have also been employed to discover potent pyrazole inhibitors of PDE4. lbl.gov This approach led to a 4,000-fold increase in the potency of an initial pyrazole scaffold through just two rounds of chemical synthesis, demonstrating the efficiency of structure-guided design. lbl.gov

Compound/SeriesTarget PDEIC50 ValueReference
Dihydropyranopyrazole (+)-11hPDE241.5 nM mdpi.com
Pyrazolopyridazinone 28PDE4B32 nM nih.gov
3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (pyrazole no. 21)PDE4D0.021 µM lbl.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes that regulate the levels of monoaminergic neurotransmitters in the brain. nih.govingentaconnect.com Inhibition of these enzymes is a key therapeutic strategy for neuropsychiatric disorders like depression and Parkinson's disease. nih.govbenthamdirect.com The pyrazole scaffold is considered a valuable structural motif for the development of MAO inhibitors. nih.govbenthamdirect.com

A review of pyrazole derivatives highlights their significant potential as MAO inhibitors, with research demonstrating promising antidepressant and anticonvulsant properties in various animal models. nih.gov A series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be highly active against both MAO-A and MAO-B, with Ki values in the nanomolar range. acs.org This study also explored the stereochemistry of these compounds, showing that the enantiomers of the most potent derivatives exhibited enhanced selectivity for either MAO-A or MAO-B. acs.org Computational docking studies have been used to propose possible binding modes of these pyrazole-based inhibitors within the MAO active site, aiding in the design of more selective compounds. acs.org

Compound/SeriesTarget MAOKi ValueReference
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazolesMAO-A4 - 27 nM acs.org
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazolesMAO-B1.5 - 50 nM acs.org

Other Enzyme Targets (e.g., proteasome, alkaline phosphatase, FabH)

The versatility of the pyrazole scaffold extends to the inhibition of other clinically relevant enzymes.

Alkaline Phosphatase (ALP): A series of pyrazolo-oxothiazolidine derivatives were synthesized and evaluated as inhibitors of alkaline phosphatase, an enzyme implicated in various physiological and pathological processes. nih.govresearchgate.net All tested compounds showed significant inhibitory activity, with one derivative displaying an IC50 value of 0.045 µM, making it 116-fold more active than the standard reference. nih.govresearchgate.net Kinetic and molecular docking studies suggested a non-competitive mode of inhibition for the most potent compound. nih.govresearchgate.net

FabH: Beta-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme in the initiation of bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. nih.gov A study developed a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as FabH inhibitors. nih.gov Two compounds from this series were identified as potent inhibitors of E. coli FabH, and the inhibitor class demonstrated strong antibacterial activity. nih.gov

These examples further illustrate the broad utility of pyrazole-based structures in targeting a diverse range of enzymes for various therapeutic applications.

Compound/SeriesTarget EnzymeIC50 ValueReference
Pyrazolo-oxothiazolidine 7gAlkaline Phosphatase0.045 µM nih.govresearchgate.net
1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (12)E. coli FabHPotent Inhibitor nih.gov
1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (13)E. coli FabHPotent Inhibitor nih.gov

Antioxidant Activity and Related Pathways (e.g., Keap1-Nrf2 pathway)

Analogs of this compound, and pyrazole derivatives in general, have demonstrated significant antioxidant properties. orientjchem.org These compounds can exert their effects through various mechanisms, including the ability to donate protons to neutralize free radicals. nih.gov The antioxidant potential is a key factor in their therapeutic relevance, as oxidative stress is implicated in numerous pathological conditions. mdpi.com

A critical pathway in the cellular defense against oxidative stress is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its degradation and keeping its levels low. nih.gov However, in the presence of oxidative stress, reactive cysteine residues on Keap1 are oxidized, leading to a conformational change that releases Nrf2. nih.gov The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. semanticscholar.org This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase. mdpi.comnih.gov

While direct studies linking this compound analogs specifically to the Keap1-Nrf2 pathway are emerging, the established antioxidant activity of the pyrazole scaffold suggests this pathway as a plausible mechanism of action. orientjchem.org The ability of pyrazole derivatives to mitigate oxidative stress is a foundational aspect of their other biological activities, such as neuroprotection and anti-inflammatory effects. nih.govresearchgate.net For instance, the antioxidant effects of certain pyrazolone derivatives have been shown to ameliorate oxidative stress in vivo by regulating markers like glutathione (B108866) (GSH) and lipid peroxidation. researchgate.net The activation of the Nrf2 pathway is a promising therapeutic strategy, and compounds that modulate this pathway are of significant interest for treating diseases rooted in oxidative stress. nih.govsemanticscholar.org

Neuroprotective and Antidiabetic Potentials

The pyrazole scaffold is a cornerstone in the development of novel agents for neurological and metabolic diseases. nih.goveurekaselect.com Its derivatives have shown considerable promise as both neuroprotective and antidiabetic agents, often acting on multiple targets. mdpi.comekb.eg

Neuroprotective Potential: Pyrazole-containing compounds have been identified as valuable neuroprotective agents for their potential in treating complex neurological disorders. nih.gov Their mechanism of action is often multifaceted, involving antioxidant and anti-inflammatory effects. nih.gov Neuroinflammation is closely linked to oxidative stress generated by reactive oxygen species (ROS), which can exacerbate neuronal damage. nih.gov

Several studies have demonstrated the efficacy of pyrazole analogs in preclinical models. For example, certain pyrazolone derivatives provided significant neuroprotection against pentylenetetrazole (PTZ)-induced neuroinflammation in mice. nih.govresearchgate.net These compounds were found to ameliorate seizures, oxidative stress, and inflammatory cascades by modulating pathways involving tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-κB). researchgate.net Similarly, pyrazolo[3,4-d]pyridazine derivatives have been evaluated for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma cell death, with some compounds showing significant cell protection. researchgate.net

Antidiabetic Potential: Pyrazole derivatives have emerged as a significant class of compounds for the management of diabetes. eurekaselect.com Their antidiabetic activity is often attributed to the inhibition of key carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase. nih.gov By inhibiting these enzymes, pyrazole analogs can slow the breakdown of complex carbohydrates into absorbable glucose, thereby reducing postprandial hyperglycemia. nih.gov

Numerous pyrazole-based compounds have been synthesized and evaluated for their antidiabetic effects. Acyl pyrazole sulfonamides, for example, have shown potent α-glucosidase inhibition, with many derivatives being more effective than the standard drug, acarbose (B1664774). frontiersin.org Other studies have explored pyrazole-based Schiff bases and pyrazolobenzothiazine derivatives, which also demonstrated significant inhibitory effects against both α-amylase and α-glucosidase. mdpi.comnih.gov This dual inhibition is a promising therapeutic approach for managing blood glucose levels. nih.gov

Antidiabetic Activity of Selected Pyrazole Analogs

Compound ClassTarget EnzymeKey FindingsReference
Acyl Pyrazole Sulfonamidesα-GlucosidaseDisplayed potent inhibition with IC50 values ranging from 1.13 to 28.27 µM, surpassing the standard drug acarbose. frontiersin.org
Pyrazole-based Schiff Basesα-Amylase & α-GlucosidaseSeveral derivatives showed higher inhibitory effects on both enzymes compared to acarbose at the same concentration. mdpi.com
Pyrazolobenzothiazine Derivative (S1)α-Amylase & α-GlucosidaseDemonstrated potent inhibitory effects on both enzymes with low IC50 values in vitro. nih.gov
Chalcones Engrafted Pyrazoleα-GlucosidaseIdentified as potential antidiabetic agents through enzyme inhibitory studies. innspub.net

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

The therapeutic potential of pyrazole analogs is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) and developing pharmacophore models are crucial steps in designing more potent and selective agents. nih.govnih.gov

Structure-Activity Relationship (SAR): SAR studies involve systematically modifying a lead compound's structure to identify key chemical moieties responsible for its biological activity. For pyrazole derivatives, SAR studies have provided valuable insights into the structural requirements for various therapeutic effects.

Substitutions on the Pyrazole Core: The nature and position of substituents on the pyrazole ring significantly influence activity. In a study of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, methylation of the core scaffold resulted in a loss of activity. nih.gov For meprin inhibitors, introducing different lipophilic moieties (methyl, phenyl) at the N-substitution position of a 3,5-diphenylpyrazole (B73989) led to a decrease in activity against both meprin α and β. nih.gov

Peripheral Groups: Modifications to phenyl rings or other groups attached to the pyrazole core are critical. For pyrazole-based meprin inhibitors, the introduction of acidic moieties was found to increase activity against meprin β. nih.gov In another series, the type of substituent on an acyl component attached to the pyrazole nucleus was varied to optimize α-glucosidase inhibition. frontiersin.org

Conformational Constraints: Introducing conformational rigidity can sometimes enhance activity. The synthesis of tricyclic derivatives of a pyrazolo[4,3-c]pyridine aimed to freeze a favorable conformation, providing an entropic gain for binding to the target protein-protein interface. acs.org

Pharmacophore Modeling: Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model then serves as a template for designing or screening new potent molecules. nih.gov

For pyrazole derivatives, pharmacophore models have been successfully developed for various targets. A ligand-based pharmacophore model for antimicrobial pyrazole-dimedone derivatives identified three key features as requirements for activity: one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic feature with an aromatic center. nih.gov In another study aimed at discovering anti-tubercular agents, a five-point pharmacophore model (AADHR_1) was generated, which was then used for virtual screening of compound databases to identify novel hits. nih.gov Pharmacophore models have also been built based on known drugs and protein structures to screen for novel Janus kinase (JAK) inhibitors among pyrazolone derivatives. acs.org

Summary of SAR and Pharmacophore Insights for Pyrazole Analogs

Study FocusKey SAR FindingPharmacophore FeaturesReference
Meprin InhibitionN-substitution with lipophilic groups decreased activity; introduction of acidic moieties increased meprin β inhibition.Not specified nih.gov
Antimicrobial ActivityNot detailed1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic/aromatic center. nih.gov
Anti-tubercular ActivityPotency varied with substitutions on the core structure (compounds 5a, 5c, 5d, 5e most potent).Five-point model (AADHR_1) developed. nih.gov
Janus Kinase (JAK) InhibitionNot detailedModels built based on the drug tofacitinib (B832) and JAK protein structures. acs.org

In silico Validation of Biological Activity

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern drug discovery for validating the biological potential of new compounds. nih.govekb.eg These computational techniques provide insights into the molecular interactions between a ligand (e.g., a pyrazole derivative) and its biological target (e.g., an enzyme or receptor), helping to predict binding affinity and rationalize observed activities. ekb.eg

Molecular Docking: Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For pyrazole derivatives, docking studies have been widely used to:

Predict Binding Modes: To understand how pyrazole analogs interact with the active site of enzymes like α-glucosidase, α-amylase, and Dihydrofolate Reductase (DHFR). nih.govekb.eg

Estimate Binding Affinity: Docking programs calculate a score that estimates the binding affinity, helping to rank compounds and prioritize them for synthesis and testing. Pyrazole derivatives have been docked against various cancer-related protein targets, with some compounds showing strong binding affinity scores. nih.gov

Elucidate SAR: By visualizing the interactions (e.g., hydrogen bonds, hydrophobic contacts), docking can explain why certain structural modifications lead to higher or lower biological activity. frontiersin.org

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations model the atomic movements of the system, providing a more dynamic and realistic view of the binding interactions. For pyrazole derivatives targeting the RET kinase, MD simulations confirmed that the docked conformation of the most active compound was stable within the active site, validating the key interactions identified. mdpi.com

Pharmacokinetic Predictions: In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. ekb.egekb.eg Studies on pyrazole-linked methylenehydrazono-thiazole derivatives confirmed favorable pharmacokinetic profiles, with high predicted absorption rates and adherence to Lipinski's rule of five, indicating good potential for oral bioavailability. ekb.eg

Advanced Applications of 3 Ethyl 1 Methyl 4 Phenyl 1h Pyrazol 5 Amine and Its Derivatives

Applications in Materials Science

The unique molecular architecture of 3-ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine and its related derivatives makes them valuable components in the field of materials science. The pyrazole (B372694) core, with its distinct substituents, serves as a versatile scaffold for developing novel materials with tailored properties. najah.edu These compounds are integral to the creation of advanced materials, finding use in applications ranging from fluorescent agents and pigments to sophisticated optoelectronic devices. najah.edunih.govmdpi.com

Fluorescent and Luminescent Agents

Derivatives of aminopyrazoles are noted for their significant photophysical properties. researchgate.net Certain pyranoquinoline derivatives, synthesized using aminopyrazole precursors, exhibit notable fluorescent and luminescent characteristics. dyestuffintermediates.com A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), demonstrates characteristic emission peaks around 580 nm in its photoluminescence spectra. dyestuffintermediates.com The inherent electronic properties of the pyrazole ring system, when combined with other chromophoric structures, allow for the development of materials with specific light-emitting capabilities. researchgate.netdyestuffintermediates.com The structural flexibility of these compounds permits fine-tuning of their absorption and emission spectra, making them suitable for various imaging and sensing applications. researchgate.net

Dyes and Pigments

The pyrazole scaffold is a cornerstone in the synthesis of various dyes and pigments. nih.gov Specifically, aminopyrazole derivatives like ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate serve as key components in the production of pyrazole azo dyes. nih.gov These dyes are synthesized through coupling reactions of diazonium salts with active methylene (B1212753) compounds. nih.gov The resulting azo dyes have been investigated for their color properties and have shown potential for use in light color paints for the varnishes industry. nih.gov Furthermore, related pyrazolone (B3327878) compounds, such as 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, are listed as crucial dye intermediates for a range of acid and disperse dyes, including Acid Orange 88 and Disperse Yellow 84. researchgate.netdyestuffintermediates.com Another derivative, 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one, is a precursor for C.I. Reactive Yellow 37. mdpi.com

Table 1: Examples of Dyes Derived from Pyrazole Intermediates

Pyrazole IntermediateResulting Dye Class/ExampleSource(s)
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylatePyrazole Azo Dyes nih.gov
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneAcid Orange 88 researchgate.net
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneDisperse Yellow 84 researchgate.net
3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-oneC.I. Reactive Yellow 37 mdpi.com
1-(p-Sulphophenyl)-3-methyl-5-pyrazolone derivativesPyrazolone Acid Dyes dyestuffintermediates.com

Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

The application of aminopyrazole derivatives extends to the fabrication of optoelectronic components. dyestuffintermediates.com A notable example is the use of the APPQ compound in heterojunction devices. dyestuffintermediates.com Thin films of this material, when integrated into n-Si heterojunctions, exhibit typical diode behavior and demonstrate attractive photovoltaic properties. dyestuffintermediates.com These devices show potential for converting light into electricity, a key function in solar cells and photodetectors. dyestuffintermediates.com Additionally, other pyrazole derivatives have been shown to exhibit photochromic behavior, changing color upon exposure to UV light, which is a desirable property for molecular switches and optical data storage. researchgate.net

Table 2: Photovoltaic Properties of an APPQ-Based Heterojunction Device

ParameterValueSource(s)
Open-Circuit Voltage (Voc)0.62 V dyestuffintermediates.com
Short-Circuit Current (Jsc)5.1 × 10⁻⁴ A/cm² dyestuffintermediates.com
Maximum Output Power (Pmax)0.247 mW/cm² dyestuffintermediates.com

Semiconductors and Liquid Crystals

The unique electronic structure of certain pyrazole derivatives imparts semiconducting properties. The APPQ compound is classified as a small molecule organic semiconductor. dyestuffintermediates.com Such materials are crucial for the development of next-generation electronics, offering advantages like flexibility and low-cost fabrication. The favorable photophysical characteristics of these heterojunctions are encouraging for advancements in photovoltaics and other semiconductor-based technologies. dyestuffintermediates.com

Role as Synthetic Building Blocks in Complex Organic Synthesis

Aminopyrazoles, including the title compound's structural class, are highly valued as versatile synthetic intermediates in organic chemistry. researchgate.netresearchgate.netnih.gov Their unique chemical structure, featuring multiple reactive sites, allows them to serve as foundational building blocks for the synthesis of more complex molecules and fused heterocyclic systems. researchgate.net Pyrazoles are excellent precursors for constructing condensed, polyfunctionally substituted heterocycles. nih.gov

The 5-amino group and the ring nitrogen atoms make these compounds highly reactive 1,3-bis(nucleophiles). researchgate.net This reactivity is harnessed in cyclocondensation reactions with 1,3-bis(electrophiles) to forge new rings fused to the pyrazole core. researchgate.netresearchgate.net This strategy is a primary route to important fused aza-heterocycles such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.net For instance, 5-aminopyrazoles react with β-enaminones, often under microwave-assisted and solvent-free conditions, to produce various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in high yields. researchgate.net The strategic functionalization of the pyrazole ring makes it a key scaffold for constructing a diverse array of complex chemical structures with potential applications in medicinal chemistry and materials science. najah.edunih.govmdpi.com

Applications in Analytical Chemistry (e.g., Extractants in Separation Science)

In the realm of analytical chemistry, derivatives of the pyrazole core, particularly acylpyrazolones, have demonstrated significant utility as highly effective chelating extractants. These compounds are employed for the isolation and separation of metal ions from various sources, which is a critical process in hydrometallurgy, waste treatment, and analytical sample preparation. The β-dicarbonyl moiety within acylpyrazolones provides excellent coordination properties for a wide range of metal ions. By modifying the substituents on the pyrazole ring, it is possible to develop ligands with high selectivity for specific metals, enhancing the efficiency of separation processes. The development of sulfur-containing analogues of acylpyrazolones is an active area of research aimed at creating new ligands with even more potent and selective extraction capabilities for metal isolation.

Agrochemical Applications

The pyrazole heterocycle is a key component in a multitude of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netorientjchem.orgnih.gov The biological activity of these compounds is highly dependent on the substitution pattern around the pyrazole core. researchgate.net

In the realm of fungicides, pyrazole derivatives are known to be effective against a variety of plant pathogens. orientjchem.orgnih.gov For example, pyraclostrobin (B128455) is a well-known fungicide that contains a pyrazole moiety and is used to control diseases in fruit trees and vegetables. researchgate.net The fungicidal activity of pyrazole compounds has been demonstrated against soil-borne fungi such as Rhizoctonia solani and Fusarium solani. nih.gov

As herbicides, certain pyrazole derivatives function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com This inhibition leads to bleaching symptoms in susceptible plants. mdpi.com Studies have shown that pyrazole derivatives containing a benzoyl scaffold can exhibit excellent post-emergence herbicidal activities with good crop safety in maize, cotton, and wheat. mdpi.com

The insecticidal properties of pyrazole compounds are also well-documented. Fipronil, a broad-spectrum insecticide, is a prominent example of a pyrazole-based agrochemical. nih.gov

Despite the widespread use of pyrazole derivatives in agriculture, there is no specific data available in the reviewed literature concerning the agrochemical properties of this compound or its direct derivatives. Research in this area would be necessary to determine if this specific compound exhibits any fungicidal, herbicidal, or insecticidal activity.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research concerning 3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine will likely prioritize the development of environmentally benign and efficient methodologies. researchgate.netnih.gov Green chemistry principles are expected to be central to these efforts, focusing on the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste generation. researchgate.net

One promising avenue is the exploration of one-pot multicomponent reactions, which allow for the synthesis of complex molecules like polysubstituted pyrazoles in a single step from simple precursors. researchgate.netnih.gov Such approaches offer significant advantages in terms of atom economy and reduced purification steps. The use of water as a solvent, in place of volatile organic compounds, is another key area of focus for sustainable synthesis. researchgate.net Furthermore, the investigation of novel catalytic systems, including biocatalysts or heterogeneous catalysts, could lead to milder reaction conditions and improved yields. acs.org The development of synthetic routes that avoid hazardous reagents and incorporate recyclable catalysts will be a significant step forward.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

ApproachPotential AdvantagesKey Research Focus
Multicomponent Reactions High atom economy, reduced waste, simplified procedures.Discovery of novel reaction pathways and compatible catalysts.
Aqueous Synthesis Environmentally benign, low cost, enhanced safety.Overcoming solubility challenges and optimizing reaction kinetics in water.
Novel Catalysis Milder reaction conditions, higher selectivity, catalyst recyclability.Development of efficient biocatalysts, nanocatalysts, or organocatalysts.

Exploration of Undiscovered Reactivity Patterns

The 5-aminopyrazole core of this compound possesses multiple nucleophilic centers, making it a versatile building block for the synthesis of a wide array of heterocyclic compounds. nih.govbeilstein-journals.org Future research should aim to explore the untapped reactivity of this scaffold. mdpi.com

Given the presence of the amino group and the pyrazole (B372694) ring, the compound can be expected to participate in various cycloaddition and cyclization reactions to form fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines. nih.govnih.gov The influence of the ethyl, methyl, and phenyl substituents on the regioselectivity of these reactions warrants detailed investigation. mdpi.com Furthermore, the potential for C-H functionalization at the C-4 position of the pyrazole ring opens up avenues for the introduction of new functional groups and the synthesis of novel derivatives with tailored properties. mdpi.com Understanding the interplay of electronic and steric effects of the substituents will be crucial in predicting and controlling the outcomes of these reactions.

Deeper Mechanistic Understanding of Biological Interactions

Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comnih.gov A critical area for future research will be to elucidate the specific molecular mechanisms through which this compound and its derivatives interact with biological targets.

Many pyrazole-containing compounds function as kinase inhibitors, and it is plausible that this compound could also target specific kinases involved in disease pathways. nih.gov Future studies should involve screening against a panel of kinases to identify potential targets. Subsequent research should then focus on detailed structure-activity relationship (SAR) studies to understand how modifications to the ethyl, methyl, and phenyl groups affect binding affinity and selectivity. nih.gov Computational modeling and simulation techniques can be employed to predict binding modes and guide the design of more potent and selective analogs. nih.gov Elucidating these mechanisms is a crucial step towards the rational design of new therapeutic agents.

Design of Highly Selective Molecular Probes

The inherent structural features of the pyrazole nucleus make it an attractive scaffold for the development of molecular probes for various analytical and imaging applications. mdpi.com Future research could focus on modifying the this compound structure to create highly selective fluorescent or colorimetric sensors for metal ions or biologically important anions.

The amino group and the nitrogen atoms of the pyrazole ring can act as binding sites for specific analytes. By incorporating appropriate fluorophores or chromophores into the molecular structure, it should be possible to design probes that exhibit a detectable change in their optical properties upon binding to a target species. The phenyl group at the C-4 position can be functionalized to tune the photophysical properties of the resulting probe. The development of such probes could have significant applications in environmental monitoring, clinical diagnostics, and cellular imaging.

Expansion into Emerging Material Science Applications

The field of material science offers exciting opportunities for the application of novel organic compounds like this compound. The aromatic nature of the pyrazole and phenyl rings suggests potential for use in the development of organic electronic materials.

Future research could explore the synthesis of polymers or oligomers incorporating this pyrazole derivative for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through chemical modification of the substituents will be key to optimizing its performance in such devices. Furthermore, the coordination chemistry of the pyrazole ring could be exploited to create novel metal-organic frameworks (MOFs) with interesting catalytic, sensing, or gas storage properties.

Q & A

Q. Q1: What are the optimal synthetic routes for 3-ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrazole derivatives like this compound typically involves cyclocondensation of hydrazines with β-keto esters or enaminones. Key steps include:

  • Cyclocondensation : Using ethyl acetoacetate and phenyl-substituted hydrazines under acidic conditions (e.g., acetic acid) to form the pyrazole core .
  • Substituent Introduction : Ethyl and methyl groups are introduced via nucleophilic substitution or alkylation. For example, ethylation at the N1 position can be achieved using ethyl iodide in the presence of a base like K₂CO₃ .
  • Optimization : Reaction temperature (80–100°C) and solvent polarity (e.g., ethanol vs. DMF) significantly affect regioselectivity and yield. Monitoring via TLC and HPLC ensures purity (>95%) .

Q. Q2: How can X-ray crystallography and SHELX software be utilized to resolve the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Synchrotron sources enhance resolution for small molecules .
  • Structure Refinement : SHELXL (part of the SHELX suite) refines atomic positions, thermal parameters, and hydrogen bonding. Key steps include:
    • Hydrogen Placement : Use SHELXH to position H atoms geometrically or via difference Fourier maps.
    • Validation : Check R-factor convergence (target < 0.05) and analyze residual density maps for errors .
  • Output : Generate ORTEP diagrams to visualize molecular geometry and intermolecular interactions (e.g., π-π stacking in phenyl-substituted pyrazoles) .

Advanced Research Questions

Q. Q3: How can researchers design assays to elucidate the bioactivity mechanisms of this compound, particularly its enzyme inhibition?

Methodological Answer:

  • Target Selection : Prioritize enzymes with structural homology to known pyrazole targets (e.g., kinases, cytochrome P450). Use computational docking (AutoDock Vina) to predict binding affinity .
  • Kinetic Assays : Perform fluorometric or spectrophotometric assays (e.g., NADPH depletion for oxidoreductases) to measure IC₅₀ values. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) .
  • Structural Analysis : Co-crystallize the compound with the target enzyme and resolve the structure via SC-XRD to identify key binding residues (e.g., hydrogen bonds with catalytic serine) .

Q. Q4: How can contradictions in bioactivity data between this compound and its structural analogs be resolved?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing phenyl with cyclohexyl or fluorophenyl) and test in parallel assays. Use statistical tools (ANOVA) to identify significant activity differences .
  • Solubility Correction : Account for solubility variations using DMSO stock solutions with consistent concentrations (<1% v/v). Measure partition coefficients (log P) via shake-flask methods to correlate hydrophobicity with activity .
  • Meta-Analysis : Aggregate data from PubChem and crystallographic databases (CSD) to identify trends in substituent effects .

Q. Q5: What computational methods are suitable for modeling the electronic properties and intermolecular interactions of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis spectra for validation .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to study conformational stability. Analyze hydrogen-bonding patterns (e.g., amine-NH⋯O interactions) with VMD .
  • Crystal Packing Analysis : Use Mercury (CCDC) to visualize Hirshfeld surfaces and quantify interaction contributions (e.g., C-H⋯π vs. van der Waals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.